molecular formula C12H13BrFNO B8167508 (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8167508
M. Wt: 286.14 g/mol
InChI Key: XCUYVNXCRKHTPO-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a bromine, fluorine, and methyl-substituted phenyl ring attached to a pyrrolidinyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoro-4-methylbenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

    Procedure: The benzoyl chloride derivative is reacted with pyrrolidine in an appropriate solvent, such as dichloromethane, at a controlled temperature to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, altering the oxidation state of the carbonyl carbon.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methanone group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone
  • (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • (5-Bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidinyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-6-11(14)9(7-10(8)13)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUYVNXCRKHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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